molecular formula C18H18N4O B5399733 N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide

N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide

Cat. No. B5399733
M. Wt: 306.4 g/mol
InChI Key: MOSNMZMDADMLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that exhibits interesting pharmacological properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide involves its ability to modulate various signaling pathways in cells. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which contributes to its antioxidant activity. Additionally, it has been shown to inhibit the activity of inflammatory mediators, such as cytokines and prostaglandins.
Biochemical and Physiological Effects:
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to decrease the levels of inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide in lab experiments is its ability to modulate multiple signaling pathways. This makes it a versatile compound that can be used to study various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several potential future directions for the study of N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other disease states. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide involves a multi-step process. The starting material is 3-methylbenzylamine, which is reacted with ethyl acetoacetate to form the corresponding pyrazole intermediate. The pyrazole intermediate is then reacted with nicotinoyl chloride to obtain the final product.

Scientific Research Applications

N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor activities. Additionally, it has been investigated for its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-5-3-6-15(9-13)12-22-14(2)10-17(21-22)20-18(23)16-7-4-8-19-11-16/h3-11H,12H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSNMZMDADMLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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